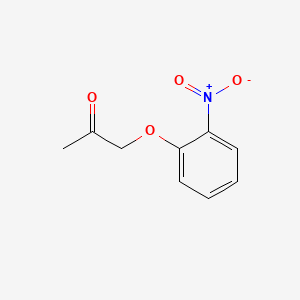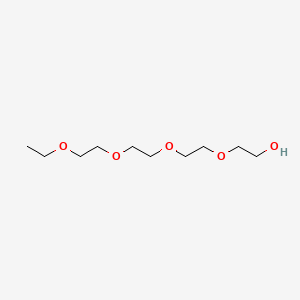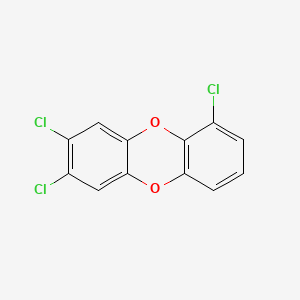
1,7,8-Trichlorodibenzo-p-dioxin
Übersicht
Beschreibung
1,7,8-Trichlorodibenzo-p-dioxin is a chemical compound that belongs to the family of polychlorinated dibenzo-p-dioxins (PCDDs). It is known to bind to the XRE promoter region of genes it activates, leading to the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Chemical Reactions Analysis
The degradation of 1,7,8-Trichlorodibenzo-p-dioxin and other PCDDs depends on the chlorination patterns of the substrates. The white-rot fungus Phlebia lindtneri has been observed to biotransform tri- and tetrachlorodibenzo-p-dioxins to hydroxyl and methoxyl compounds . Aerobic bacterial degradation of these compounds is through two major catabolic routes: lateral and angular dioxygenation pathways .Wissenschaftliche Forschungsanwendungen
Environmental Science: Photocatalytic Degradation
1,7,8-Trichlorodibenzo-p-dioxin is studied for its degradation under photocatalytic processes. Researchers have investigated the use of silver-titanium-based catalysts to degrade similar toxic compounds, which can lead to the formation of less toxic byproducts like 1,7,8-Trichlorodibenzo-p-dioxin itself . This application is crucial for purifying water from toxic contaminants.
Chemistry: Interaction with Graphene
In the field of chemistry, the interactions of chlorinated dioxins with graphene are of interest. Studies using density functional theory (DFT) have explored how dioxins adsorb on graphene surfaces, which is relevant for developing sensors and understanding the environmental behavior of these compounds .
Materials Science: Analysis with GC-MS
1,7,8-Trichlorodibenzo-p-dioxin is analyzed using advanced gas chromatography-mass spectrometry (GC-MS) techniques. This is essential for quantifying dioxins in various materials and ensuring compliance with regulations concerning persistent organic pollutants .
Medical Research: Toxicological Impact
Medical research focuses on the toxicological impact of dioxins, including 1,7,8-Trichlorodibenzo-p-dioxin. It involves studying their interaction with biological receptors like the estrogen receptor and understanding their role in activating xenobiotic metabolizing enzymes .
Toxicology: Environmental and Health Risks
Toxicologists study 1,7,8-Trichlorodibenzo-p-dioxin to assess environmental and health risks. They evaluate the compound’s toxicity profile, its persistence in the environment, and its potential to cause harm to living organisms .
Analytical Methods: Advancements in Detection
The development of analytical methods for detecting 1,7,8-Trichlorodibenzo-p-dioxin is crucial. Advances in methodology enhance the sensitivity and selectivity of detection techniques, which is vital for environmental monitoring and ensuring public safety .
Biotechnology: Biotransformation
Biotechnological applications include the biotransformation of dioxins using microorganisms. Studies have investigated the ability of certain fungi to degrade dioxin compounds, which could lead to innovative bioremediation strategies .
Industrial Processes: Emission Control
In industrial processes, understanding the formation and emission of dioxins like 1,7,8-Trichlorodibenzo-p-dioxin is key. This knowledge helps in developing emission control strategies to reduce the release of dioxins during manufacturing and waste treatment processes .
Wirkmechanismus
Target of Action
The primary target of 1,7,8-Trichlorodibenzo-p-dioxin is the aryl hydrocarbon receptor (AhR) . This receptor is a transcription factor present in all cells and plays a crucial role in the regulation of eukaryotic gene expression . It affects cellular proliferation and differentiation in target tissues .
Pharmacokinetics
It is known that the compound is a persistent organic pollutant .
Result of Action
The result of 1,7,8-Trichlorodibenzo-p-dioxin’s action is a change in gene expression . This may result from the direct interaction of the Ah receptor and its heterodimer-forming partner, the aryl hydrocarbon receptor nuclear translocator, with gene regulatory elements or the initiation of a phosphorylation/dephosphorylation cascade that subsequently activates other transcription factors .
Action Environment
1,7,8-Trichlorodibenzo-p-dioxin is a persistent organic pollutant, meaning it can remain in the environment for a long time . It is formed as a by-product from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires . These environmental factors can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,7,8-trichlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O2/c13-6-2-1-3-9-12(6)17-11-5-8(15)7(14)4-10(11)16-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPWNYXJJDQHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=CC(=C(C=C3O2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901002600 | |
| Record name | 1,7,8-Trichlorooxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7,8-Trichlorodibenzo-p-dioxin | |
CAS RN |
82306-65-8 | |
| Record name | 1,7,8-Trichlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082306658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,7,8-Trichlorooxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7,8-TRICHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64N10FV9M3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



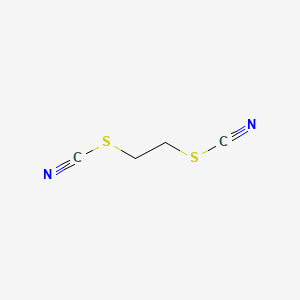

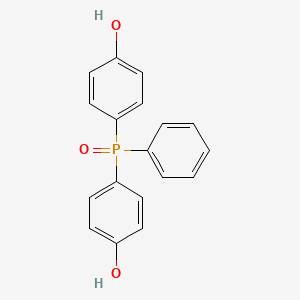

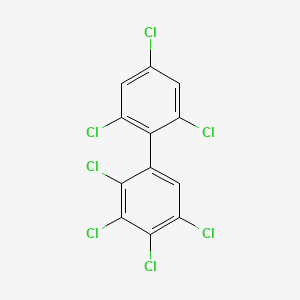

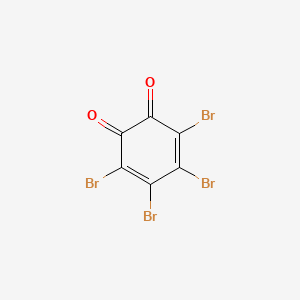
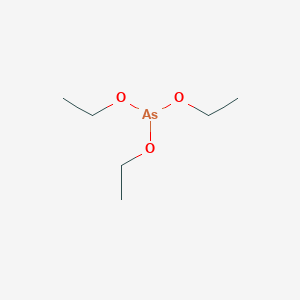
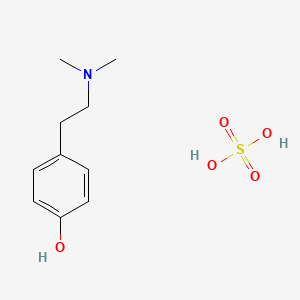
![Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1596439.png)


